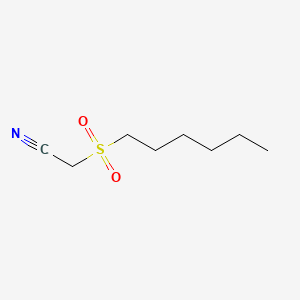
n-Hexanesulphonylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis of N-Substituted-4-Cyano-4-Phenylpiperidines
n-Hexanesulphonylacetonitrile is used in the synthesis of N-substituted-4-cyano-4-phenylpiperidines, significant in heterocyclic chemistry. This process involves the condensation of phenylacetonitrile with N-substituted-bis(2-chloroethyl)amines, using hexadecyltributylphosphonium bromide as a catalyst in a phase-transfer reaction (Thompson & Reeves, 1983).
Agriculture: Fertilizer Effect on Maize Growth
In agriculture, n-Hexanesulphonylacetonitrile derivatives, specifically phosphonitrilic hexamides, have been studied for their impact on maize growth. These compounds are shown to act as slow-releasing nitrogen fertilizers, contributing significantly to maize growth and development (Calancea & Chiriac, 1993).
Insecticidal Activities
n-Hexanesulphonylacetonitrile derivatives exhibit insecticidal activities. The n-Hexane extracts of Epaltes divaricata, along with their major metabolites, have been studied for their efficacy against the dengue vector Aedes aegypti and the lepidopteran pest Spodoptera litura. These extracts demonstrate significant larvicidal and growth retardant effects, making them potential candidates for ecological pest control (Amala et al., 2021).
Therapeutic Potential in Neurodegenerative Diseases
In the medical field, indazolyl-spiro[2.3]hexane-carbonitrile derivatives, closely related to n-Hexanesulphonylacetonitrile, are being investigated as LRRK2 inhibitors for potential use in treating Parkinson's Disease and other neurodegenerative disorders. These compounds show promise in inhibiting aberrant LRRK2-dependent signaling in these diseases (Abdel-Magid, 2019).
Pesticide Extraction and Analysis
In environmental science, n-Hexanesulphonylacetonitrile plays a role in the extraction and analysis of pesticides. It is used in methods for the distribution and extraction isolation of pesticides from various matrices, aiding in the detection and analysis of these substances in environmental samples (Zayats et al., 2013).
properties
IUPAC Name |
2-hexylsulfonylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-2-3-4-5-7-12(10,11)8-6-9/h2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKSNJYMJMDPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCS(=O)(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Hexanesulphonylacetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2729017.png)
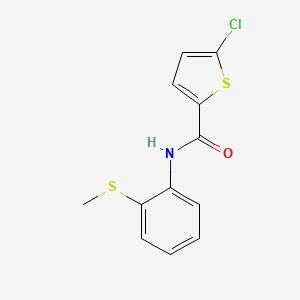
![N-[4-amino-3-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2729022.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2729023.png)
![2-benzylsulfanyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2729025.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2729027.png)
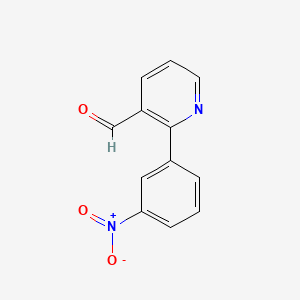



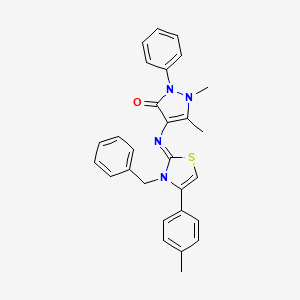
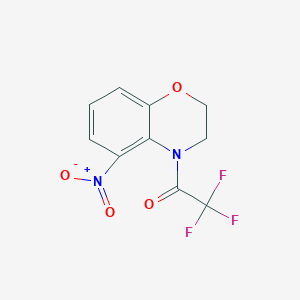
![Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2729038.png)
![2-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2729040.png)